Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate
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Overview
Description
Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group at the 2-position and a bromophenyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-bromophenyl)thiazole-2-carboxylate typically involves the reaction of 2-bromoaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, often in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives with different functional groups.
Hydrolysis: The major product is 4-(2-bromophenyl)thiazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-bromophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate
- Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate
- Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate
These compounds share a similar thiazole core structure but differ in the position and type of substituents on the phenyl ring. The unique substitution pattern of this compound may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 4-(2-bromophenyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXFMMOYYUZOAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192571 |
Source
|
Record name | 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-07-1 |
Source
|
Record name | 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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